4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo-
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Overview
Description
4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- typically involves the following steps:
Amidation: The initial step involves the amidation of a suitable precursor with methylamine.
Condensation: This is followed by a condensation reaction with acetone to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted imidazolidinones .
Scientific Research Applications
4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazolones: These are oxo derivatives of imidazoline and share a similar ring structure.
Imidazolinones: These compounds also feature a five-membered ring with nitrogen atoms and are known for their herbicidal properties.
Uniqueness
4-Imidazolidinone, 5-[2-(methylthio)ethyl]-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2OS2 |
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Molecular Weight |
190.3 g/mol |
IUPAC Name |
5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H10N2OS2/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
GMJTVZOKJUHHQE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC(=S)N1 |
Origin of Product |
United States |
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